4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11201692
InChI: InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
SMILES: CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C20H25N3S
Molecular Weight: 339.5 g/mol

4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

CAS No.:

Cat. No.: VC11201692

Molecular Formula: C20H25N3S

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide -

Specification

Molecular Formula C20H25N3S
Molecular Weight 339.5 g/mol
IUPAC Name 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Standard InChI InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Standard InChI Key OPKLBKQUDBMWRN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

The molecular formula of 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is C20H25N3S\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{S}, with a molar mass of 339.5 g/mol . The IUPAC name derives from its piperazine backbone, where position 4 bears a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2-), while the carbothioamide moiety at position 1 is substituted with a 2,5-dimethylphenyl ring .

Key structural features:

  • Piperazine ring: Adopts a chair conformation in crystalline states, as observed in analogous piperazine-carbothioamide structures .

  • Benzyl group: Provides lipophilicity (ClogP=4.12\text{ClogP} = 4.12), enhancing blood-brain barrier permeability in preclinical models .

  • Carbothioamide group: The thiourea moiety (-NHC(S)NH-\text{-NHC(S)NH-}) enables hydrogen bonding with biological targets, critical for receptor affinity .

Spectroscopic and Computational Data

Experimental and computed descriptors confirm the compound's identity:

PropertyValue/DescriptorMethod/Source
SMILESCC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3PubChem
InChIKeyOPKLBKQUDBMWRN-UHFFFAOYSA-NPubChem
Topological Polar Surface Area67.6 ŲPubChem
Hydrogen Bond Donors1PubChem

X-ray crystallography of structurally related compounds reveals planar carbothioamide groups with N-C(S)\text{N-C(S)} bond lengths of 1.264–1.272 Å, consistent with resonance stabilization .

Synthesis and Derivatives

Synthetic Pathways

While no direct synthesis protocol exists for this specific compound, analogous piperazine-carbothioamides are typically synthesized via:

  • Nucleophilic substitution: Reacting piperazine with benzyl halides under anhydrous conditions .

  • Carbothioamide formation: Treating intermediate amines with thiophosgene or ammonium thiocyanate in acetone .

A representative pathway for similar derivatives involves refluxing NN-substituted piperazines with 2,5-dimethylphenyl isothiocyanate in ethanol (yield: 72–78%) .

Structural Derivatives

Modifications to the parent structure influence bioactivity:

DerivativeBiological ActivityReference
4-Bromobenzyl analogCerebrovascular dilation
Adamantane hybridsCalcium channel modulation
Pyrazoline-carbothioamidesAnticancer (MCF-7 IC₅₀: 8.7 μM)

Notably, adamantane-isothiourea hybrids demonstrate 94% inhibition of calcium influx in hippocampal neurons at 10 μM , suggesting potential neuroprotective applications for the title compound.

ParameterPrediction
Gastrointestinal absorptionHigh (91% probability)
BBB permeabilityYes (0.87 Brain/Blood ratio)
CYP2D6 inhibitionModerate (IC50=4.3μM\text{IC}_{50} = 4.3 \, \mu\text{M})

Acute Toxicity

While specific data are unavailable, related piperazines show LD50>500mg/kg\text{LD}_{50} > 500 \, \text{mg/kg} in mice . The 2,5-dimethylphenyl group may reduce hepatotoxicity compared to unsubstituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator